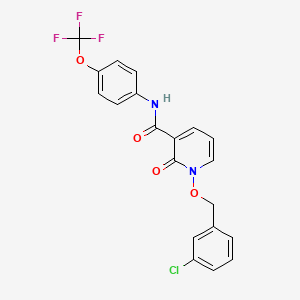

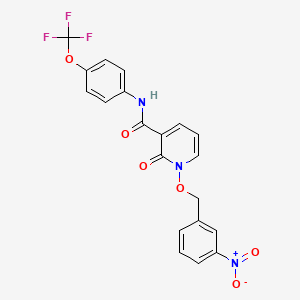

![molecular formula C15H14BrN5O B11413323 2-[(3-bromobenzyl)amino]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B11413323.png)

2-[(3-bromobenzyl)amino]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’8-hydroxy-2-[(3-bromobenzyl)amino]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine est un composé hétérocyclique appartenant à la classe des triazolopyrimidines. Ce composé se caractérise par sa structure unique, qui comprend un cycle triazole fusionné à un cycle pyrimidine, et un groupe bromobenzylamino attaché au cycle triazole. La présence de ces groupes fonctionnels confère au composé des propriétés biologiques et chimiques significatives, ce qui en fait un sujet d’intérêt dans divers domaines de la recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’8-hydroxy-2-[(3-bromobenzyl)amino]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine implique généralement la cyclisation de précurseurs appropriés dans des conditions de réaction spécifiques. Une méthode courante consiste à utiliser le 3-amino-1,2,4-triazole comme matière première, qui subit une série de réactions, notamment une substitution nucléophile et une cyclisation pour former l’échafaudage triazolopyrimidine souhaité . Les conditions de réaction incluent souvent l’utilisation de solvants tels que l’acide acétique et de catalyseurs pour faciliter le processus de cyclisation .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l’utilisation de la synthèse assistée par micro-ondes, qui s’est avérée être une méthode efficace et écologique. Cette approche implique l’utilisation d’énaminonitriles et de benzohydrazides sous irradiation micro-ondes, ce qui se traduit par des rendements élevés du produit souhaité en un temps de réaction court . L’extensibilité de cette méthode la rend adaptée à la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

L’8-hydroxy-2-[(3-bromobenzyl)amino]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits.

Substitution : Le groupe bromobenzyl peut subir des réactions de substitution nucléophile pour former divers dérivés substitués.

Réactifs et conditions communs

Les réactifs courants utilisés dans ces réactions incluent des agents oxydants tels que le peroxyde d’hydrogène pour l’oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et des nucléophiles tels que les amines pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées et l’utilisation de solvants appropriés pour assurer des rendements élevés et une sélectivité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du composé d’origine. Ces dérivés peuvent présenter différentes propriétés biologiques et chimiques, ce qui les rend utiles pour la recherche et les applications futures .

Applications de la recherche scientifique

L’8-hydroxy-2-[(3-bromobenzyl)amino]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine a plusieurs applications de recherche scientifique, notamment :

Chimie : Le composé est utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.

Industrie : Il est utilisé dans le développement de nouveaux matériaux et catalyseurs pour divers procédés industriels.

Applications De Recherche Scientifique

2-[(3-bromobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one has several scientific research applications:

Medicinal Chemistry: This compound is explored for its potential as an inhibitor of bacterial enzymes, such as phosphopantetheine adenylyltransferase, which is a target for developing new antibiotics.

Biological Studies: It is used in studying the interactions with various biological receptors and enzymes, contributing to the understanding of its pharmacological properties.

Drug Discovery: The compound serves as a scaffold for designing new drug candidates with improved efficacy and selectivity.

Mécanisme D'action

Le mécanisme d’action de l’8-hydroxy-2-[(3-bromobenzyl)amino]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine implique son interaction avec des cibles moléculaires et des voies spécifiques. Il a été démontré que le composé inhibe l’activité de la phosphopantéthéine adénylyltransférase (PPAT) dans les bactéries Gram négatives, perturbant ainsi la biosynthèse de la coenzyme A et entraînant la mort des cellules bactériennes . L’échafaudage triazolopyrimidine permet au composé de se lier efficacement au site actif de l’enzyme, bloquant sa fonction et exerçant ses effets antimicrobiens.

Comparaison Avec Des Composés Similaires

Composés similaires

Triazolopyrimidinone : Un composé similaire avec un cycle triazole fusionné à un cycle pyrimidine, mais avec des substituants différents.

Azabenzimidazole : Un autre composé hétérocyclique présentant des activités biologiques similaires.

Unicité

L’8-hydroxy-2-[(3-bromobenzyl)amino]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine est unique en raison de son groupe bromobenzylamino spécifique, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

Formule moléculaire |

C15H14BrN5O |

|---|---|

Poids moléculaire |

360.21 g/mol |

Nom IUPAC |

11-[(3-bromophenyl)methylamino]-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one |

InChI |

InChI=1S/C15H14BrN5O/c16-10-4-1-3-9(7-10)8-17-14-19-15-18-12-6-2-5-11(12)13(22)21(15)20-14/h1,3-4,7H,2,5-6,8H2,(H2,17,18,19,20) |

Clé InChI |

IFGWXIZJNZMGGM-UHFFFAOYSA-N |

SMILES canonique |

C1CC2=C(C1)N=C3N=C(NN3C2=O)NCC4=CC(=CC=C4)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

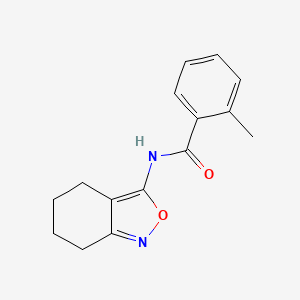

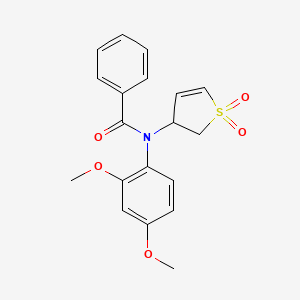

![7-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11413261.png)

![Diethyl [5-(benzylamino)-2-(4-chlorophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11413270.png)

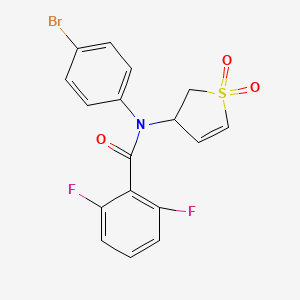

![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413281.png)

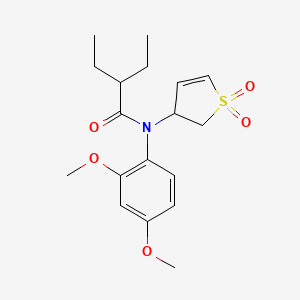

![N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-2-fluorobenzamide](/img/structure/B11413283.png)

![5-chloro-2-(ethylsulfonyl)-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B11413291.png)

![Dimethyl [2-(3-nitrophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate](/img/structure/B11413295.png)

![2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11413310.png)

![3-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}-4-methoxybenzoic acid](/img/structure/B11413341.png)